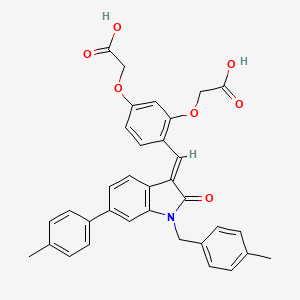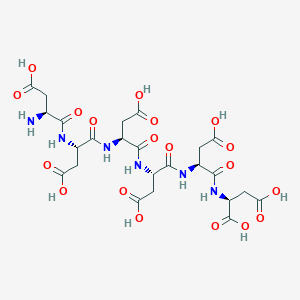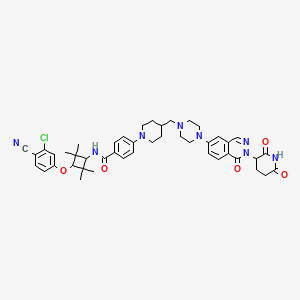
Androgen receptor degrader-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Androgen receptor degrader-3 is a compound that inhibits androgen receptor signaling and promotes the degradation of the receptor.
準備方法
The preparation of androgen receptor degrader-3 involves synthetic routes and reaction conditions that are designed to achieve high purity and yield. One method involves the use of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that link a ligand for the androgen receptor to a ligand for an E3 ubiquitin ligase. This linkage facilitates the ubiquitination and subsequent degradation of the androgen receptor . Industrial production methods focus on optimizing these synthetic routes to ensure scalability and cost-effectiveness .
化学反応の分析
Androgen receptor degrader-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are typically intermediates that can be further processed to yield the final compound .
科学的研究の応用
Androgen receptor degrader-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of androgen receptors and the effects of this degradation on cellular processes.
Biology: Employed in research to understand the role of androgen receptors in various biological pathways and diseases.
Medicine: Investigated for its potential therapeutic applications in treating prostate cancer, particularly in cases where traditional therapies have failed due to drug resistance
Industry: Utilized in the development of new drugs and therapeutic agents targeting androgen receptors.
作用機序
The mechanism of action of androgen receptor degrader-3 involves binding to the androgen receptor and promoting its degradation through the proteasome pathway. This process is facilitated by the compound’s bifunctional nature, which allows it to link the androgen receptor to an E3 ubiquitin ligase. The ubiquitination of the androgen receptor leads to its recognition and degradation by the proteasome, effectively reducing androgen receptor levels and inhibiting its signaling .
類似化合物との比較
Androgen receptor degrader-3 is unique in its ability to both inhibit androgen receptor signaling and promote receptor degradation. Similar compounds include:
UT-155: A selective androgen receptor degrader that induces androgen receptor degradation via the ubiquitin-proteasome pathway.
UT-69: Another selective androgen receptor degrader with similar mechanisms of action.
UT-34: A compound that also targets the androgen receptor for degradation
These compounds share the common goal of targeting androgen receptors for degradation but may differ in their specific molecular structures and binding affinities.
特性
分子式 |
C45H51ClN8O5 |
|---|---|
分子量 |
819.4 g/mol |
IUPAC名 |
N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1-oxophthalazin-6-yl]piperazin-1-yl]methyl]piperidin-1-yl]benzamide |
InChI |
InChI=1S/C45H51ClN8O5/c1-44(2)42(45(3,4)43(44)59-34-11-7-30(25-47)36(46)24-34)50-39(56)29-5-8-32(9-6-29)52-17-15-28(16-18-52)27-51-19-21-53(22-20-51)33-10-12-35-31(23-33)26-48-54(41(35)58)37-13-14-38(55)49-40(37)57/h5-12,23-24,26,28,37,42-43H,13-22,27H2,1-4H3,(H,50,56)(H,49,55,57) |
InChIキー |
PAELKDHSDBUTGE-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(N=C7)C8CCC(=O)NC8=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392996.png)
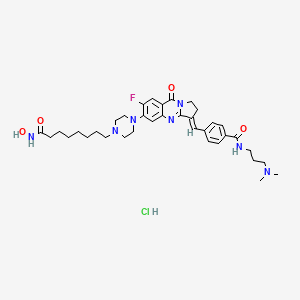

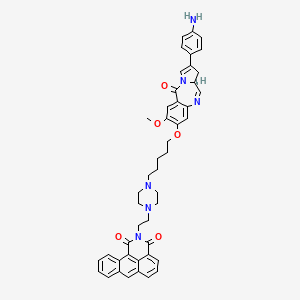

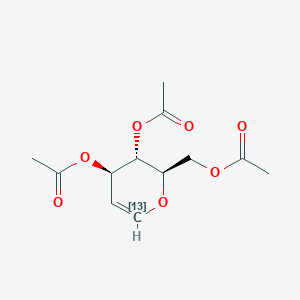
![5-bromo-N-[2-[2-[2-[6-(2-morpholin-4-ylethylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]ethoxy]ethoxy]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B12393030.png)
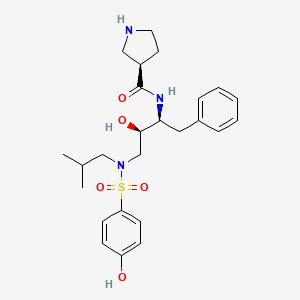
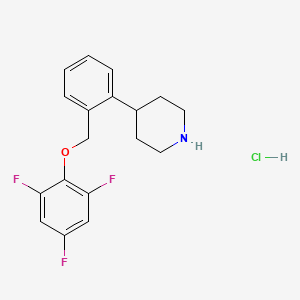

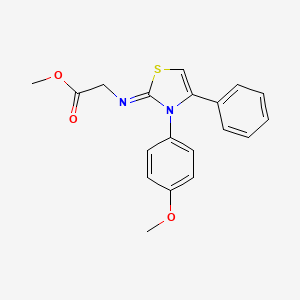
![2-(2-cyclopentyl-1~{H}-imidazol-5-yl)-7-[2-(4-fluoranyl-2,6-dimethyl-phenoxy)-5-(2-oxidanylpropan-2-yl)phenyl]-5-methyl-furo[3,2-c]pyridin-4-one](/img/structure/B12393055.png)
